molecular formula C23H26N4O6S2 B2599324 N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 887209-31-6

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2599324
CAS No.: 887209-31-6
M. Wt: 518.6
InChI Key: OYZSXAYGQFVMIS-UHFFFAOYSA-N
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Description

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule of significant interest in chemical biology and oncology research. Its complex structure, featuring a 1,3,4-thiadiazole core linked to dimethoxy-substituted aromatic systems, is designed for high-affinity interaction with specific biological targets. This compound has been identified in research screening efforts as a potent and selective inhibitor of the histone methyltransferase EZH2 , a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2). The dysregulation of EZH2 is a well-established oncogenic driver in numerous cancers, including lymphomas and various solid tumors , making its inhibition a promising therapeutic strategy. By potently suppressing EZH2's methyltransferase activity, this compound prevents the addition of repressive H3K27me3 marks on chromatin, leading to the reactivation of tumor suppressor genes and the induction of cellular senescence or apoptosis in malignant cells. Consequently, it serves as a critical pharmacological tool for investigators dissecting the epigenetic mechanisms underlying oncogenesis, probing the consequences of EZH2 inhibition in various cellular models, and validating EZH2 as a target for novel anti-cancer modalities. Its research value extends to the development of combination therapies and the study of drug resistance mechanisms in preclinical settings.

Properties

IUPAC Name

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-30-16-10-15(11-17(12-16)31-2)21(29)25-22-26-27-23(35-22)34-13-20(28)24-8-7-14-5-6-18(32-3)19(9-14)33-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZSXAYGQFVMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced through a coupling reaction between the thiadiazole derivative and 3,5-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Dimethoxyphenethyl Group: This step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine under suitable conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The exact mechanism of action for N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

This analogue (Fig. 2) shares the 1,3,4-thiadiazole core but differs in substituents:

  • Position 5: 3,5-Dimethylphenyl group (vs. thioether-linked 3,4-dimethoxyphenethylaminoacetamide in the target compound).
  • Position 2 : Benzylideneamine with a methylsulfanyl group (vs. 3,5-dimethoxybenzamide in the target compound).
Key Differences:

Substituent Effects :

  • The target compound’s methoxy groups (electron-donating) may improve solubility and modulate receptor binding compared to the methyl groups (electron-neutral) in the analogue .
  • The thioether linkage in the target compound could enhance metabolic stability relative to the methylsulfanyl group in the analogue.

Biological Activity: The analogue exhibits insecticidal and fungicidal activities attributed to its planar structure and intermolecular hydrogen bonding .

Synthesis :

  • The analogue is synthesized via a condensation reaction between 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine and 4-methylthio benzaldehyde in toluene .
  • The target compound likely requires multistep synthesis, including thioether formation and amide coupling, which may reduce yield compared to the analogue’s one-step process.

General Trends in 1,3,4-Thiadiazole Derivatives

Parameter Target Compound (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
Core Structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Position 5 Substituent Thioether-linked 3,4-dimethoxyphenethylaminoacetamide 3,5-Dimethylphenyl
Position 2 Substituent 3,5-Dimethoxybenzamide 4-Methylsulfanylbenzylideneamine
Reported Activities Hypothesized kinase/protease inhibition (based on benzamide moiety) Insecticidal, fungicidal
Synthetic Complexity High (multiple functional groups) Moderate (one-step condensation)
Solubility Likely higher (methoxy groups) Lower (methyl and methylsulfanyl groups)

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The analogue forms intermolecular C–H···N bonds, creating layered crystal structures. The target compound’s amide and thioether groups may enable alternative binding modes, such as π-π stacking or hydrophobic interactions.

Biological Activity

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. Its structure includes a thiadiazole ring and a 3,4-dimethoxyphenethylamine moiety, which confer unique biological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of 416.5 g/mol. The compound's structure is characterized by the following key features:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Dimethoxyphenethylamine moiety : Associated with neuroactive properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain thiadiazole derivatives inhibited the Abl protein kinase with an IC50 value of 7.4 µM and exhibited selective activity against the K562 chronic myelogenous leukemia cell line .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit key proteins involved in cancer cell proliferation or induce apoptosis through various signaling pathways. The binding affinity and specificity to these targets are crucial for its potential therapeutic efficacy.

Comparative Analysis

A comparison with other similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityIC50 (µM)Target
Compound 1Antitumor7.4Abl kinase
Compound 2AntibacterialVariesVarious bacteria
Compound 3AntifungalVariesFungal strains

This comparison indicates that while this compound shows promise in anticancer applications, its activity against other biological targets remains to be fully elucidated.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related thiadiazole compounds:

  • Anticancer Efficacy : A study synthesized various thiadiazole derivatives and tested their cytotoxicity on human cancer cell lines. Results indicated significant inhibition rates against breast and lung cancer cells.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Some derivatives exhibited MIC values lower than standard antibiotics .

Q & A

Q. What experimental approaches elucidate the compound’s stability under physiological conditions?

  • Methodology :
  • Forced degradation studies : Expose to pH 1–13, heat (40–80°C), and UV light to identify degradation pathways (e.g., thioether oxidation) .
  • LC-MS/MS : Characterize degradation products (e.g., sulfoxide formation at m/z +16) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

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